2-Iodo-5-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the iodination of 5-methylpyridin-4-amine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Another method involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and high yields. This method allows for the efficient production of the compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura cross-coupling to form biaryl compounds
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-methylpyridin-4-amine depends on its application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Iodo-2-methylpyridin-4-amine
- 4-Iodo-5-methylpyridin-2-amine
- 2-Amino-4-methylpyridine
Comparison
Compared to its analogs, 2-Iodo-5-methylpyridin-4-amine exhibits unique reactivity due to the position of the iodine atom. This positioning allows for selective functionalization and coupling reactions, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H7IN2 |
---|---|
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
2-iodo-5-methylpyridin-4-amine |
InChI |
InChI=1S/C6H7IN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |
InChI-Schlüssel |
VCOPRUQRRRKOOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.